

Application Notes: Quantifying Dihydroorotate Levels After PTC299 Treatment

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Compound of Interest

Compound Name: PTC299

Cat. No.: B610328

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Introduction

PTC299, also known as emvododstat or zotatifin, is a potent small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate (DHO) to orotate, a critical step for the production of pyrimidine nucleotides like uridine and cytidine, which are essential for DNA and RNA synthesis.[4][5] Rapidly proliferating cells, such as cancer cells, often rely heavily on this de novo pathway for survival and growth.[6][7]

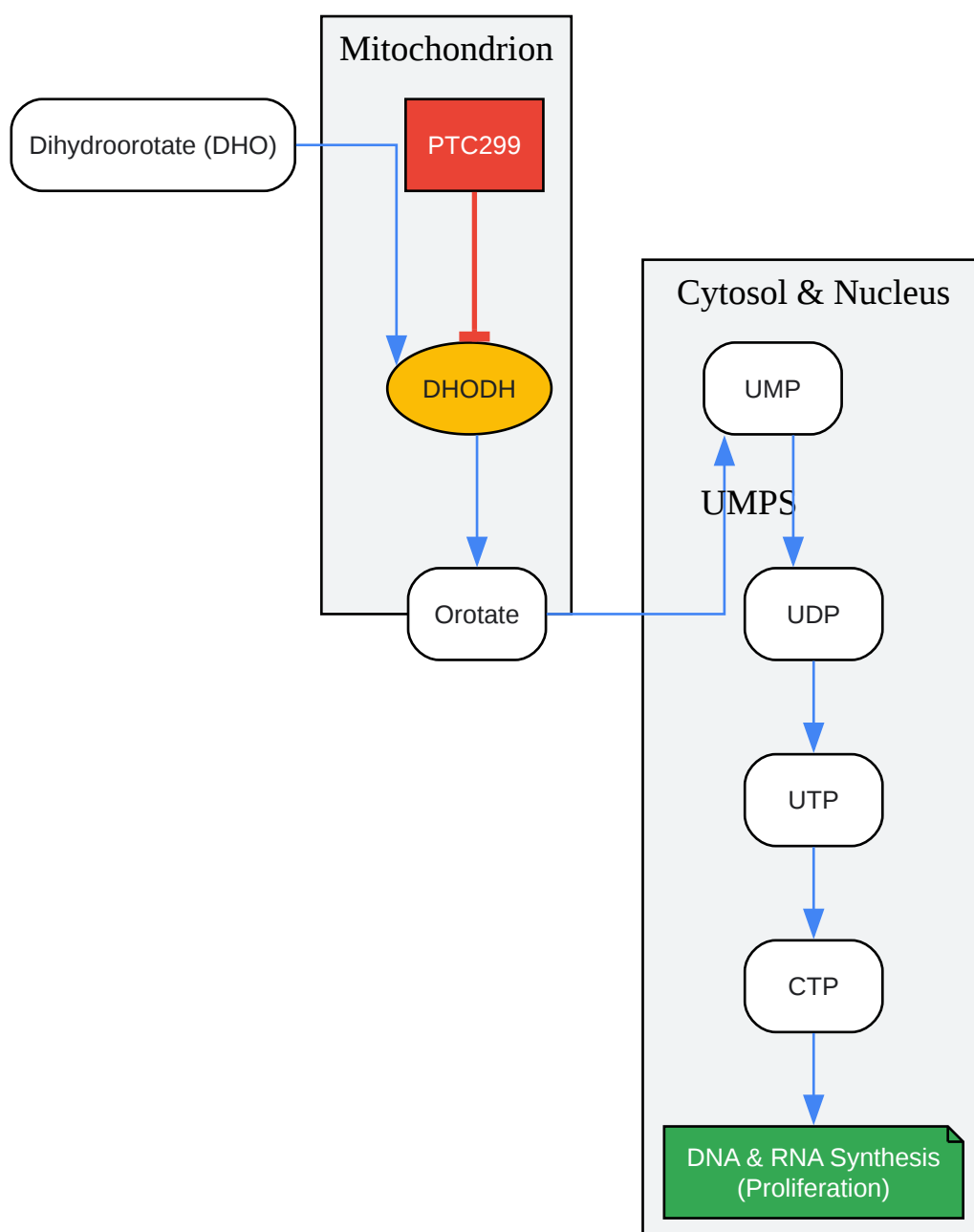
By inhibiting DHODH, **PTC299** leads to a depletion of the pyrimidine nucleotide pool, which in turn can arrest the cell cycle and inhibit the production of key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor (VEGF).[8][9] A direct consequence and key pharmacodynamic biomarker of DHODH inhibition by **PTC299** is the accumulation of its substrate, dihydroorotate.[1][2] Therefore, quantifying the change in intracellular or plasma DHO levels serves as a robust indicator of target engagement and the biological activity of **PTC299**. [2][3] These application notes provide a comprehensive protocol for researchers to accurately measure DHO accumulation in biological samples following **PTC299** treatment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

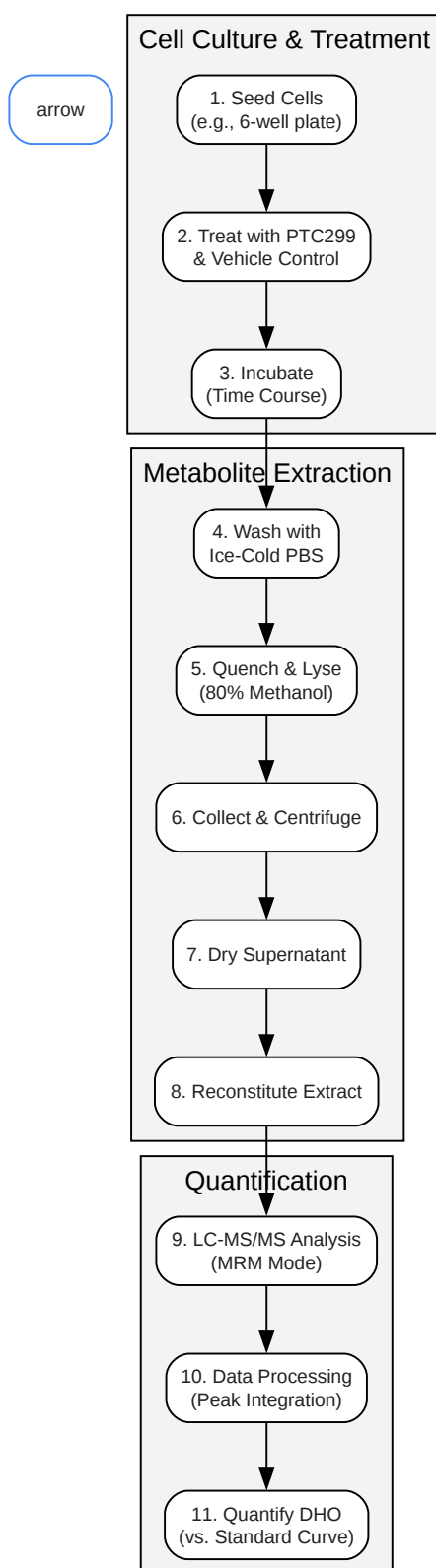
It is important to note that **PTC299** was initially identified as an inhibitor of VEGF mRNA translation.[8][10] Further research revealed that this effect is a downstream consequence of DHODH inhibition.[8] Separately, the name zotatifin (eFT226) is associated with the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in translation initiation.

[11][12][13] While the nomenclature can be complex, the protocols described here focus on **PTC299** (emvododstat) as a DHODH inhibitor and the resulting quantifiable impact on dihydroorotate levels.

Signaling Pathway and Mechanism of Action

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process. **PTC299** specifically targets the fourth enzymatic step, which is catalyzed by DHODH on the inner mitochondrial membrane. Inhibition of DHODH blocks the conversion of dihydroorotate to orotate, leading to a buildup of dihydroorotate and a depletion of downstream pyrimidines essential for cell proliferation.





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References

- 1. The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 4. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Zotatfin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. selleckchem.com [selleckchem.com]
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